ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

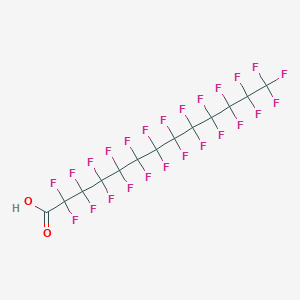

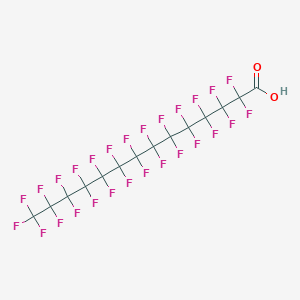

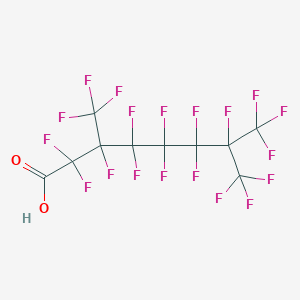

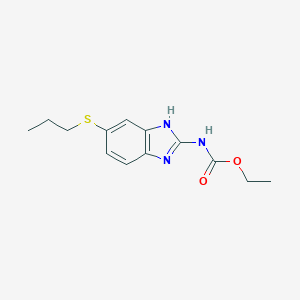

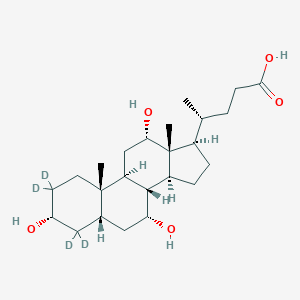

Ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate is a chemical compound with the molecular formula C13H17N3O2S . It is also known as Ethyl [6-(propylsulfanyl)-1H-benzimidazol-2-yl]carbamate .

Molecular Structure Analysis

The molecular structure of this compound includes a benzimidazole ring substituted with a propylsulfanyl group at the 6-position and a carbamate group at the 2-position . The carbamate group is further substituted with an ethyl group .Physical And Chemical Properties Analysis

This compound has a molecular weight of 279.36 . It has a density of 1.3±0.1 g/cm3 . The compound has 5 hydrogen bond acceptors and 2 hydrogen bond donors . It also has 6 freely rotating bonds . The compound has a polar surface area of 92 Å2 and a molar refractivity of 77.3±0.4 cm3 .Aplicaciones Científicas De Investigación

Antineoplastic and Antifilarial Properties

A study explored a series of alkyl 5-(alkoxycarbonyl)-1H-benzimidazole-2-carbamates, including ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, for potential antineoplastic and antifilarial activities. These compounds demonstrated significant growth inhibition in L1210 cells, with some showing notable in vivo antifilarial activity against various parasites in infected animals (Ram et al., 1992).

Anti-Helicobacter Pylori Activity

Research on 2-([3-[(1H-benzimidazol-2-ylsulfanyl)methyl]-phenyl]sulfanyl)-1-ethanol derivatives, closely related to ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, found potent activity against the gastric pathogen Helicobacter pylori. A prototype compound was effective against various H. pylori strains, including resistant strains, and showed low toxicity levels (Carcanague et al., 2002).

Cytogenetic Analysis Applications

Methyl N-(6-Phenylsulfanyl-1h-Benzimidazol-2-Yl) Carbamate, a related compound, was shown to be an efficient alternative to colchicine for quality metaphase chromosome preparation in cytogenetic analysis. It demonstrated effectiveness in blocking cell proliferation and producing well-spread metaphase chromosomes (Baru et al., 2016).

Antihelminthic Activity

A derivative, methyl N-(6-Phenylsulfanyl-1h-Benzimidazol-2-Yl) Carbamate, was evaluated for its antihelminthic properties. The findings revealed effective elimination of tapeworms and adult worms in various animal models (Dubey et al., 1985).

Enhanced Cytotoxicity in Cancer Research

A study on albendazole derivatives, similar in structure to ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate, showed enhanced cytotoxicity against human colorectal and prostate cancer cell lines. One derivative was significantly more cytotoxic than albendazole, providing insights into the development of new anticancer agents (Zhao et al., 2010).

Propiedades

IUPAC Name |

ethyl N-(6-propylsulfanyl-1H-benzimidazol-2-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3O2S/c1-3-7-19-9-5-6-10-11(8-9)15-12(14-10)16-13(17)18-4-2/h5-6,8H,3-4,7H2,1-2H3,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVPQMOQWGJCZGZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=CC2=C(C=C1)N=C(N2)NC(=O)OCC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.36 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Albendazole EP Impurity G | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[3.3.1]nonan-9-one](/img/structure/B106122.png)

![2,2-Dimethyl-2H-naphtho[1,2-b]pyran-5,6-dione](/img/structure/B106132.png)